Bicyclo[5.2.0]non-7-ene is an organic compound classified as a bicyclic hydrocarbon, characterized by its two interconnected rings. Its molecular formula is , and it has a molecular weight of approximately 122.21 g/mol. The compound is notable for its structural complexity, which contributes to its unique chemical properties and reactivity. Bicyclo[5.2.0]non-7-ene can be synthesized through various methods, primarily involving cycloaddition reactions such as the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure .
Bicyclo[5.2.0]non-7-ene can be synthesized via several approaches:
The Diels-Alder reaction typically requires specific conditions to optimize yield and purity, including controlled temperature and pressure settings, along with appropriate catalysts to enhance reaction rates. Industrial applications may involve scaling these reactions for larger production volumes, often incorporating purification techniques such as distillation or recrystallization to isolate the desired product.
The structure of bicyclo[5.2.0]non-7-ene features two fused cyclopentane rings with a double bond located at position 7 of the nonane framework. The compound's IUPAC name is bicyclo[5.2.0]non-1(9)-ene.
Property | Value |
---|---|
CAS Number | 65811-16-7 |
Molecular Formula | C9H14 |
Molecular Weight | 122.21 g/mol |
InChI | InChI=1S/C9H14/c1-2-4-8-6-7-9(8)5-3-1/h6,9H,1-5,7H2 |
InChI Key | FTMIIDGVLJDSPB-UHFFFAOYSA-N |
Canonical SMILES | C1CCC2CC=C2CC1 |
The bicyclic structure imparts significant ring strain, which enhances its reactivity in various chemical reactions.
Bicyclo[5.2.0]non-7-ene participates in several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism by which bicyclo[5.2.0]non-7-ene exerts its effects varies based on the specific reaction context:
Bicyclo[5.2.0]non-7-ene is typically a colorless liquid at room temperature with distinct physical characteristics influenced by its molecular structure.
The compound exhibits notable chemical properties:
These properties make it valuable for applications in both laboratory research and industrial settings.
Bicyclo[5.2.0]non-7-ene has several applications in scientific research:
CAS No.: 22502-03-0
CAS No.: 71302-27-7
CAS No.: 499-94-5
CAS No.: 134029-48-4
CAS No.:
CAS No.: